

Application Notes and Protocols for In Vitro IC50 Determination of PF-06843195

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Compound of Interest

Compound Name: PF-06843195

Cat. No.: B8216121

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Introduction

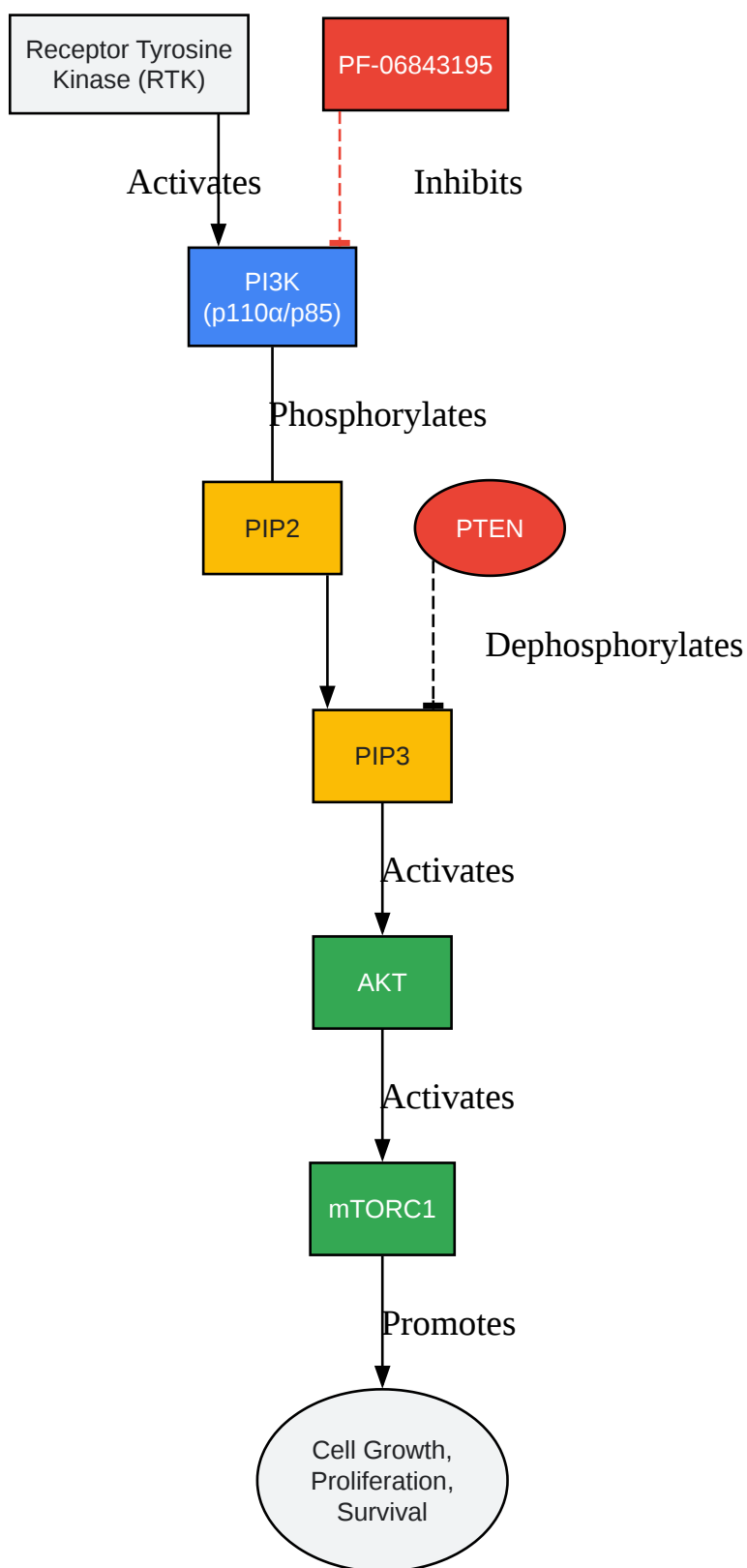
PF-06843195 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase alpha (PI3K α) isoform.[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in various human cancers.[4][5] PI3K α , the p110 α catalytic subunit of Class IA PI3K, is one of the most frequently mutated kinases in human cancer, making it a key therapeutic target. Accurate determination of the half-maximal inhibitory concentration (IC50) of compounds like **PF-06843195** against their target kinase is a fundamental step in drug discovery and development, providing a quantitative measure of their potency.

These application notes provide a detailed protocol for determining the IC50 value of **PF-06843195** against PI3K α using a luminescence-based in vitro kinase assay. The ADP-Glo™ Kinase Assay is highlighted here as a robust and sensitive method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade. Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits

and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which in turn promotes protein synthesis, cell growth, and proliferation. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.



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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of **PF-06843195**.

Quantitative Data for PF-06843195

The following table summarizes the reported in vitro inhibitory activities of **PF-06843195** against various PI3K isoforms and in cellular assays.

Target/Assay	IC50 / Ki	Notes	Reference
Biochemical Assays			
PI3K α	Ki < 0.018 nM	Highly potent inhibition	
PI3K δ	Ki = 0.28 nM	Selective over PI3K δ	
Cellular Assays			
Rat1 fibroblasts (PI3K α)	IC50 = 18 nM	Demonstrates cellular potency	
Rat1 fibroblasts (PI3K β)	IC50 = 360 nM	Selective over PI3K β	
Rat1 fibroblasts (PI3K δ)	IC50 = 160 nM	Selective over PI3K δ	
MCF7 breast cancer cells	IC50 = 62 nM	Anti-proliferative activity	
T47D breast cancer cells	IC50 = 32 nM	Anti-proliferative activity	
pAKT (T308) in MCF7 cells	IC50 = 7.8 nM	Target engagement marker	
pAKT (T308) in T47D cells	IC50 = 8.7 nM	Target engagement marker	
mTOR	IC50 = 1500 nM	Highly selective over mTOR	

Experimental Protocol: In Vitro Kinase Assay for PF-06843195 IC50 Determination using ADP-Glo™

This protocol outlines the determination of the IC50 value of **PF-06843195** against recombinant human PI3K α (p110 α /p85 α) using the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.

Materials:

- Enzyme: Recombinant human PI3K α (p110 α /p85 α)
- Inhibitor: **PF-06843195**
- Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
- Cofactor: ATP
- Assay Kit: ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- Buffer: Kinase Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)
- Plates: White, opaque 384-well plates
- Instrumentation: Multimode plate reader with luminescence detection capabilities

Procedure:

- Compound Preparation:
 - Prepare a stock solution of **PF-06843195** in 100% DMSO.
 - Perform a serial dilution of the **PF-06843195** stock solution in kinase reaction buffer to create a range of concentrations for the IC50 curve. Ensure the final DMSO concentration in the assay is consistent and low (e.g., <1%).

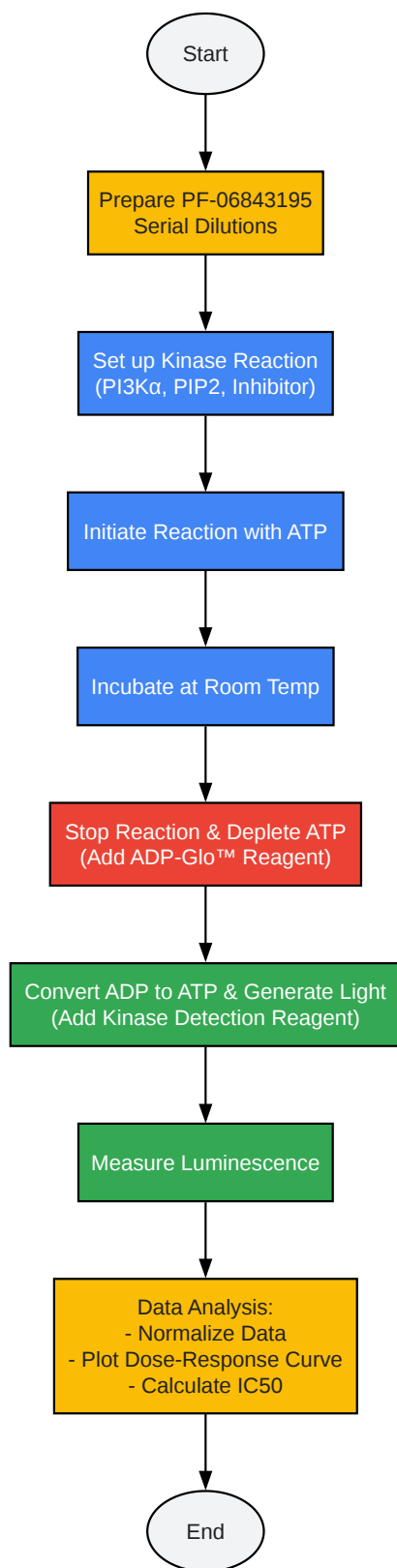
- Kinase Reaction Setup:
 - In a 384-well plate, add the diluted **PF-06843195** or vehicle control (DMSO in kinase reaction buffer).
 - Add the PI3K α enzyme and the PIP2 substrate to each well.
 - Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 μ L.
- Incubation:
 - Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the assay, which should be determined empirically.
- ADP Detection:
 - Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate the plate at room temperature for 40 minutes.
 - Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and generates a luminescent signal.
 - Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
- Data Acquisition:
 - Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis:
 - Subtract the background luminescence (no enzyme control) from all readings.
 - Normalize the data by setting the luminescence of the vehicle control (no inhibitor) as 100% kinase activity and a control with a high concentration of a known potent PI3K α

inhibitor (or no kinase) as 0% activity.

- Plot the percentage of kinase activity against the logarithm of the **PF-06843195** concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Experimental Workflow

The following diagram illustrates the workflow for the in vitro IC50 determination of **PF-06843195**.



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Caption: Workflow for the in vitro IC50 determination of **PF-06843195** using the ADP-Glo™ assay.

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